molecular formula C15H13N5OS B12024471 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024471
M. Wt: 311.4 g/mol
InChI Key: WVYURWLOERWEQJ-RQZCQDPDSA-N
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Description

4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3-benzyloxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(E)-(3-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-13-6-2-4-11(8-13)9-17-20-14(18-19-15(20)22)12-5-3-7-16-10-12/h2-10H,1H3,(H,19,22)/b17-9+

InChI Key

WVYURWLOERWEQJ-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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